molecular formula C23H14O B12559568 4-[(Anthracen-9-yl)ethynyl]benzaldehyde CAS No. 190441-24-8

4-[(Anthracen-9-yl)ethynyl]benzaldehyde

Cat. No.: B12559568
CAS No.: 190441-24-8
M. Wt: 306.4 g/mol
InChI Key: NWNZNBHYLLXGKM-UHFFFAOYSA-N
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Description

4-[(Anthracen-9-yl)ethynyl]benzaldehyde is a conjugated aromatic aldehyde featuring an anthracene moiety linked to a benzaldehyde group via an ethynyl (–C≡C–) bridge. This structural design combines the planar, fluorescent anthracene system with the reactive aldehyde functional group, enabling applications in organic synthesis, materials science, and fluorescence-based probes. The ethynyl spacer enhances electronic conjugation between the anthracene and benzaldehyde units, influencing photophysical properties such as absorption/emission profiles and redox behavior .

Properties

CAS No.

190441-24-8

Molecular Formula

C23H14O

Molecular Weight

306.4 g/mol

IUPAC Name

4-(2-anthracen-9-ylethynyl)benzaldehyde

InChI

InChI=1S/C23H14O/c24-16-18-11-9-17(10-12-18)13-14-23-21-7-3-1-5-19(21)15-20-6-2-4-8-22(20)23/h1-12,15-16H

InChI Key

NWNZNBHYLLXGKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Anthracen-9-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. In this case, 4-bromobenzaldehyde and 9-ethynylanthracene are used as starting materials. The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2), a copper co-catalyst (such as CuI), and a base (such as triethylamine) in an appropriate solvent (such as tetrahydrofuran) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 4-[(Anthracen-9-yl)ethynyl]benzaldehyde are not well-documented, the Sonogashira coupling reaction remains a widely used method in industrial settings for the synthesis of similar compounds. The scalability of this reaction makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(Anthracen-9-yl)ethynyl]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in further substitution reactions, such as halogenation or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be carried out using halogens (such as Br2 or Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-[(Anthracen-9-yl)ethynyl]benzoic acid.

    Reduction: 4-[(Anthracen-9-yl)ethynyl]benzyl alcohol.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

4-[(Anthracen-9-yl)ethynyl]benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(Anthracen-9-yl)ethynyl]benzaldehyde is not well-documented. its effects are likely related to its structural features, such as the presence of the anthracene moiety, which can interact with various molecular targets and pathways. The ethynyl linkage may also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Structural Features Molecular Weight Key Applications Reference
4-(Anthracen-9-yl)benzaldehyde Anthracene directly bonded to benzaldehyde (no ethynyl) 282.34 g/mol Fluorescent tagging, ligand synthesis
4-(Anthracen-9-yl)pyridine Anthracene linked to pyridine (no aldehyde/ethynyl) 281.34 g/mol Coordination chemistry, crystal engineering
(E)-4-(2-(10-(Thiophen-2-yl)anthracen-9-yl)vinyl)benzaldehyde Anthracene-vinyl-thiophene-benzaldehyde 410.49 g/mol Organic electronics, fluorophores
4-[(Trimethylsilyl)ethynyl]benzaldehyde Trimethylsilyl-ethynyl-benzaldehyde (no anthracene) 202.30 g/mol Cross-coupling reactions, organometallics

Key Observations :

  • Conjugation Effects: The ethynyl group in 4-[(Anthracen-9-yl)ethynyl]benzaldehyde enhances π-conjugation compared to non-ethynyl analogues like 4-(Anthracen-9-yl)benzaldehyde, resulting in redshifted absorption/emission spectra .
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., formation of oximes, hydrazones), distinguishing it from pyridine or thiophene derivatives .
  • Crystallinity : Anthracene-pyridine derivatives exhibit planar stacking in crystal lattices (dihedral angle: 73.28° between pyridine and anthracene), whereas ethynyl-linked compounds may adopt distinct packing modes due to linear –C≡C– geometry .

Key Observations :

  • Cross-Coupling Efficiency: Ethynyl-linked compounds often require Pd-catalyzed Sonogashira reactions, whereas vinyl-linked derivatives (e.g., TAA) utilize Wittig reactions, which are higher-yielding but less tolerant of steric hindrance .
  • Post-Synthetic Modifications : The aldehyde group in 4-[(Anthracen-9-yl)ethynyl]benzaldehyde facilitates derivatization into oximes or boron complexes (e.g., via BF₃·Et₂O cleavage), enhancing utility in fluorescent probes .

Photophysical and Fluorescence Properties

Table 3: Fluorescence Performance

Compound Name λem (nm) Quantum Yield (Φ) Stability (SDS-PAGE/ABPP assays) Reference
4-[(Anthracen-9-yl)ethynyl]benzaldehyde 450–470 0.35–0.45 Moderate (sensitive to pH)
Boron complex of 10b 520–540 0.60–0.70 High (stable in lipid membranes)
(E)-2-cyano-3-(4-((E)-2-(10-(thiophen-2-yl)anthracen-9-yl)vinyl)phenyl)acrylic acid (TCNA) 500–520 0.50–0.55 Moderate (photobleaching observed)

Key Observations :

  • Quantum Yield Enhancement : Boron complexes (e.g., derived from isoxazole-oxime intermediates) exhibit higher Φ than parent aldehydes due to rigidified structures .
  • Environmental Sensitivity : Ethynyl-linked anthracene derivatives show pH-dependent fluorescence, whereas thiophene-vinyl analogues (e.g., TCNA) are more photostable but prone to aggregation .

Stability and Reactivity

  • Oxidative Stability : The ethynyl group in 4-[(Anthracen-9-yl)ethynyl]benzaldehyde is susceptible to oxidation under harsh conditions, unlike trimethylsilyl-protected analogues (e.g., 4-[(Trimethylsilyl)ethynyl]benzaldehyde) .
  • Solubility : Anthracene-pyridine derivatives exhibit lower solubility in polar solvents compared to benzaldehyde-based compounds due to reduced dipole moments .

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